molecular formula C28H20O3 B13987520 (2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone) CAS No. 35925-94-1

(2,3-Diphenyloxirane-2,3-diyl)bis(phenylmethanone)

Cat. No.: B13987520
CAS No.: 35925-94-1
M. Wt: 404.5 g/mol
InChI Key: VHTHEVZGLMYPQQ-UHFFFAOYSA-N
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Description

Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- is a complex organic compound characterized by its unique structure, which includes an oxirane ring and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- typically involves the reaction of benzophenone with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring into diols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, diols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The phenyl groups contribute to the compound’s stability and reactivity by providing a hydrophobic environment that can interact with lipid membranes and other hydrophobic regions in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler compound with similar structural features but lacking the oxirane ring.

    Diphenylmethane: Another related compound with two phenyl groups attached to a central carbon atom.

    Epichlorohydrin: A precursor used in the synthesis of Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl-.

Uniqueness

Methanone,1,1-(2,3-diphenyl-2,3-oxiranediyl)bis[1-phenyl- is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for forming various derivatives. Its combination of phenyl groups and oxirane ring makes it a versatile compound for research and industrial applications.

Properties

CAS No.

35925-94-1

Molecular Formula

C28H20O3

Molecular Weight

404.5 g/mol

IUPAC Name

(3-benzoyl-2,3-diphenyloxiran-2-yl)-phenylmethanone

InChI

InChI=1S/C28H20O3/c29-25(21-13-5-1-6-14-21)27(23-17-9-3-10-18-23)28(31-27,24-19-11-4-12-20-24)26(30)22-15-7-2-8-16-22/h1-20H

InChI Key

VHTHEVZGLMYPQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2(C(O2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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